2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C16H14ClN3OS2 |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-chloro-5-methyl-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3OS2/c1-9-8-22-15(19-9)12-5-3-4-11(6-12)7-18-14(21)13-10(2)23-16(17)20-13/h3-6,8H,7H2,1-2H3,(H,18,21) |
InChI Key |
QVOFPKBYIBHOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)C3=C(SC(=N3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. A thiourea derivative reacts with α-chloroketone precursors under basic conditions. For example, methyl thiourea and 2-chloroacetoacetic acid ethyl ester undergo cyclization in ethanol at 60–70°C for 12–24 hours to yield 5-methylthiazole-4-carboxylate. The ester is subsequently hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.
Chlorination at Position 2
Chlorination of the thiazole ring at position 2 is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). A patent describes reacting 5-methylthiazole-4-carboxylic acid with sulfuryl chloride (1.5 equiv.) in dichloromethane at 0–5°C for 12–72 hours. The reaction proceeds via electrophilic aromatic substitution, with the chlorinating agent targeting the electron-deficient C2 position. Isolation involves filtration and recrystallization from hexane/ethyl acetate (3:1).
The benzyl amine component requires the introduction of a 4-methylthiazole substituent at the meta position of the benzyl group.
Synthesis of 4-Methyl-1,3-Thiazole
4-Methylthiazole is synthesized via cyclocondensation of thioacetamide with chloroacetone in refluxing ethanol. Thioacetamide (1.0 equiv.) and chloroacetone (1.2 equiv.) react at 80°C for 6 hours, yielding 4-methylthiazole after distillation (bp 140–142°C).
Functionalization of Benzyl Position 3
Introducing the thiazole ring to the benzyl group involves a Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A preferred method employs 3-bromobenzyl bromide and 4-methylthiazol-2-ylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and potassium carbonate in dioxane/water (4:1) at 90°C for 24 hours. The product, 3-(4-methylthiazol-2-yl)benzyl bromide, is reduced to the amine using sodium azide (1.2 equiv.) in DMF at 100°C for 8 hours, followed by Staudinger reduction with triphenylphosphine.
Amide Bond Formation
Coupling the carboxylic acid and benzyl amine is achieved via carbodiimide-mediated activation.
Activation of Carboxylic Acid
2-Chloro-5-methylthiazole-4-carboxylic acid (1.0 equiv.) is dissolved in anhydrous dichloromethane under argon. EDCI (1.5 equiv.) and DMAP (0.3 equiv.) are added, and the mixture is stirred at room temperature for 30 minutes to form the active O-acylisourea intermediate.
Coupling with Benzyl Amine
3-(4-Methylthiazol-2-yl)benzyl amine (1.2 equiv.) is added dropwise, and the reaction is stirred at 25°C for 48 hours. Progress is monitored via TLC (DCM/ethyl acetate, 2:1). The crude product is washed with 5% HCl to remove unreacted amine, dried over Na₂SO₄, and purified via silica gel chromatography (DCM/ethyl acetate, 3:1).
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation. For instance, analogues of thiazole have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. A study demonstrated that certain thiazole-pyridine hybrids displayed better anti-breast cancer efficacy than standard treatments like 5-fluorouracil, suggesting a promising role in cancer therapy .
Anticonvulsant Properties
Thiazole compounds have been recognized for their anticonvulsant effects. The structure of 2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide potentially contributes to its ability to modulate neuronal excitability and reduce seizure activity. Studies have indicated that thiazole-based compounds can significantly lower the effective dose required for anticonvulsant activity compared to existing medications .
Case Study 1: Anticancer Efficacy
In a laboratory setting, a specific analogue derived from the thiazole framework was tested against multiple cancer cell lines. Results indicated that the compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics, highlighting its potential as a novel anticancer agent.
Case Study 2: Anticonvulsant Activity
A series of thiazole-containing compounds were evaluated for their anticonvulsant properties using animal models. The results showed that certain compounds provided complete protection against induced seizures at doses much lower than those required for standard treatments.
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s closest structural analogs include:
*Estimated based on E1’s ALogP (3.5853) in .
†Calculated from molecular formula.
‡Approximated from structural analogs in .
Key Observations:
Pharmacological and Binding Properties
highlights analogs such as AB3 and AB4, which share partial structural motifs with the target compound. These analogs exhibit:
- Binding Energies (ΔG): -7.03 to -5.75 kcal/mol for compounds 21–38, suggesting strong target affinity .
- Ligand Efficiency (LE): Ranges from -0.31 to -0.34 kcal/mol, comparable to known enzyme inhibitors.
Comparison of Binding Interactions:
- Thiazole vs. Triazole Cores: The target compound’s thiazole rings may engage in stronger π-π interactions compared to triazole-based analogs (e.g., CAS 899974-10-8), which rely more on hydrogen bonding (H-bond acceptors = 5) .
- Substituent Effects: The chloro-methyl group in the target compound could enhance hydrophobic interactions within enzyme pockets, similar to the 5-chloro-2,4-dihydroxyphenyl group in E1 .
Biological Activity
The compound 2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The thiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide can be described by the following characteristics:
- Molecular Formula : C14H15ClN2O S
- Molecular Weight : 294.8 g/mol
- CAS Number : 1354950-90-5
- SMILES Notation : Cc1ccc(Cc2sc(NC(=O)CCl)nc2C)cc1
- IUPAC Name : 2-chloro-N-[4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including our compound of interest. The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 3.92–4.01 | |
| Aspergillus niger | 4.01–4.23 | |
| Micrococcus luteus | 1.95–3.91 | |
| Streptococcus spp. | 7.81–15.62 |
The compound exhibited significant activity against Micrococcus luteus and Streptococcus spp., with MIC values comparable to established antibiotics.
Anticancer Activity
Recent research has highlighted the potential of thiazole derivatives in cancer treatment. A study focusing on related compounds demonstrated their ability to inhibit specific cancer cell lines through various mechanisms:
- Inhibition of HSET (KIFC1) : Thiazole derivatives were found to inhibit HSET, leading to multipolar spindle formation in centrosome-amplified cancer cells.
- Cell Cycle Arrest : Compounds induced cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
The following table outlines the observed effects on cancer cell lines:
| Cell Line | Effect Observed | Concentration (µM) | Reference |
|---|---|---|---|
| DLD1 (tetraploid) | Increased multipolarity | 15 | |
| DLD1 (diploid) | No significant effect | 15 |
These findings suggest that compounds similar to 2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide may possess significant anticancer properties.
Neuroprotective Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives have been evaluated for neuroprotective effects. A recent study highlighted their potential as acetylcholinesterase (AChE) inhibitors:
- AChE Inhibition : Compounds were screened for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases such as Alzheimer's.
The results indicated that certain thiazole derivatives exhibited promising AChE inhibitory activity with potential neuroprotective benefits.
Case Study 1: Antimicrobial Efficacy
In a controlled study, several thiazole derivatives were tested against clinical isolates of Candida and Aspergillus. The results indicated that modifications to the thiazole ring significantly enhanced antimicrobial potency.
Case Study 2: Cancer Cell Line Testing
A series of analogs derived from thiazole were subjected to cytotoxicity assays against various cancer cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for further development.
Q & A
Q. What are the common synthetic routes for 2-chloro-5-methyl-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1,3-thiazole-4-carboxamide?
The synthesis typically involves sequential functionalization of thiazole and benzyl moieties. A representative method includes reacting 2-amino-thiazole derivatives with chloroacetyl chloride in the presence of triethylamine and dioxane under controlled temperatures (20–25°C). Post-reaction, the product is isolated via filtration, washed, and recrystallized from ethanol-DMF mixtures . Alternative routes use coupling agents for amide bond formation between thiazole-carboxylic acid intermediates and benzylamine derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions and stereochemistry.
- HPLC for purity assessment (>95% purity is standard in research-grade batches) .
- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns .
Q. What biological activities are reported for this compound?
Preliminary studies suggest antimicrobial and anticancer potential, likely due to thiazole-mediated enzyme inhibition (e.g., kinase or protease targets). For example, structurally similar compounds exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) and breast cancer cell lines (IC₅₀ ~ 10–20 µM) .
Q. How do structural modifications influence its bioactivity?
Substitutions on the benzyl or thiazole rings significantly alter potency. Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving target binding, while bulky substituents may reduce membrane permeability. Comparative studies show that 4-methyl-thiazole derivatives exhibit higher metabolic stability than oxadiazole analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates.
- Catalysts : Cu(I) or Pd-based catalysts improve cross-coupling efficiency in heterocyclic systems .
- Temperature control : Maintaining 20–25°C during acyl chloride addition minimizes side reactions like hydrolysis .
Q. What advanced techniques resolve spectral ambiguities in structural elucidation?
- 2D NMR (COSY, NOESY) : Differentiates overlapping proton signals in aromatic regions.
- X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding networks .
- DFT calculations : Predict spectroscopic data (e.g., chemical shifts) to validate experimental results .
Q. What strategies are used to identify molecular targets in biological systems?
- Proteomic profiling : Chemoproteomics with biotinylated analogs isolate binding proteins.
- Enzyme inhibition assays : Screen against panels of kinases or proteases to identify high-affinity targets .
- Molecular docking : Predict binding modes using crystal structures of homologous enzymes (e.g., EGFR or COX-2) .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- MD simulations : Assess binding stability and residence time in target active sites .
- ADMET prediction : Optimize logP and polar surface area to balance potency and bioavailability .
Q. What are the key stability challenges during storage and formulation?
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation.
- Hydrolytic degradation : Avoid aqueous buffers at extreme pH; lyophilization improves shelf life .
Q. How are discrepancies in bioactivity data between similar compounds resolved?
- Dose-response curves : Validate IC₅₀ values across multiple assays (e.g., MTT vs. ATP-based viability).
- Off-target profiling : Use kinase inhibitor panels to rule out nonspecific effects .
- Metabolic stability assays : Compare microsomal half-lives to explain in vitro-in vivo discordance .
Data Contradiction Analysis
Q. How to address inconsistencies between synthetic yield and purity metrics?
- Byproduct analysis : Use LC-MS to identify dimers or hydrolysis products.
- Process optimization : Adjust stoichiometry (e.g., excess acyl chloride) or purification methods (e.g., column chromatography over recrystallization) .
Q. Why do structurally analogous compounds exhibit divergent bioactivities?
- Conformational flexibility : Minor steric differences (e.g., methyl vs. methoxy groups) alter binding pocket accessibility.
- Metabolic pathways : Cytochrome P450-mediated oxidation may deactivate certain derivatives in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
